molecular formula C9H12ClNS B1361560 2-[(2-Chlorobenzyl)thio]ethanamine CAS No. 42416-23-9

2-[(2-Chlorobenzyl)thio]ethanamine

Cat. No.: B1361560
CAS No.: 42416-23-9
M. Wt: 201.72 g/mol
InChI Key: CEOBXCFVZOZDFM-UHFFFAOYSA-N
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Description

2-[(2-Chlorobenzyl)thio]ethanamine is an organic compound with the molecular formula C9H12ClNS and a molecular weight of 201.72 g/mol . It is characterized by the presence of a chlorobenzyl group attached to a thioethylamine moiety. This compound is used in various chemical reactions and has applications in scientific research.

Scientific Research Applications

2-[(2-Chlorobenzyl)thio]ethanamine has several applications in scientific research:

Safety and Hazards

“2-[(2-Chlorobenzyl)thio]ethylamine” is classified as a dangerous compound. The hazard statements include H314, which means it causes severe skin burns and eye damage . The precautionary statements include P260, P271, and P280, which advise not to breathe dust/fume/gas/mist/vapours/spray, to use only outdoors or in a well-ventilated area, and to wear protective gloves/protective clothing/eye protection/face protection, respectively .

Preparation Methods

The synthesis of 2-[(2-Chlorobenzyl)thio]ethanamine typically involves the reaction of 2-chlorobenzyl chloride with thioethylamine under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified to obtain the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-[(2-Chlorobenzyl)thio]ethanamine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-[(2-Chlorobenzyl)thio]ethanamine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or proteins, affecting their activity and function. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

2-[(2-Chlorobenzyl)thio]ethanamine can be compared with other similar compounds, such as:

    2-[(2-Bromobenzyl)thio]ethylamine: Similar structure but with a bromine atom instead of chlorine.

    2-[(2-Methylbenzyl)thio]ethylamine: Similar structure but with a methyl group instead of chlorine.

    2-[(2-Nitrobenzyl)thio]ethylamine: Similar structure but with a nitro group instead of chlorine.

These compounds share similar chemical properties but differ in their reactivity and applications due to the different substituents on the benzyl group .

Properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNS/c10-9-4-2-1-3-8(9)7-12-6-5-11/h1-4H,5-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEOBXCFVZOZDFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSCCN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90284115
Record name 2-{[(2-Chlorophenyl)methyl]sulfanyl}ethan-1-amine
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Molecular Weight

201.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42416-23-9
Record name 42416-23-9
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Record name 2-{[(2-Chlorophenyl)methyl]sulfanyl}ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90284115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 42416-23-9
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